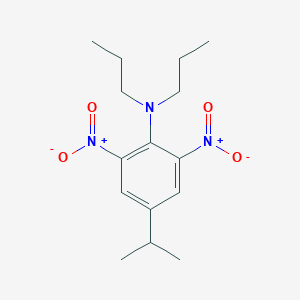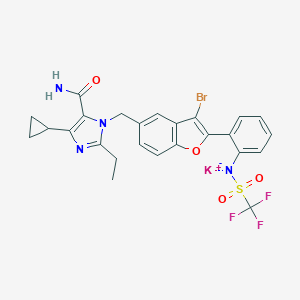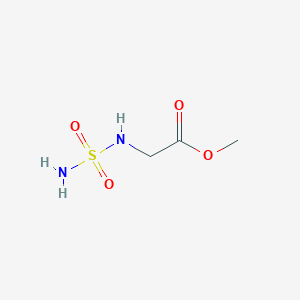
Methyl 2-(sulfamoylamino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(sulfamoylamino)acetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that is used in the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Methyl 2-(sulfamoylamino)acetate has numerous applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. It is also used in the development of new materials for drug delivery and tissue engineering. Furthermore, Methyl 2-(sulfamoylamino)acetate has potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
Methyl 2-(sulfamoylamino)acetate acts as a competitive inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting this enzyme, Methyl 2-(sulfamoylamino)acetate can reduce the production of acid in the body, which makes it useful in the treatment of conditions such as glaucoma, epilepsy, and ulcers.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-(sulfamoylamino)acetate has been shown to have various biochemical and physiological effects. It can reduce the production of acid in the body, which can help to alleviate symptoms associated with conditions such as glaucoma, epilepsy, and ulcers. Furthermore, Methyl 2-(sulfamoylamino)acetate has been shown to have anti-inflammatory and analgesic effects, which make it useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(sulfamoylamino)acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Furthermore, it has a high degree of selectivity and potency, which makes it useful in the development of new drugs and materials. However, Methyl 2-(sulfamoylamino)acetate also has some limitations. It can be toxic at high doses and can have adverse effects on the kidneys and liver.
Direcciones Futuras
There are several future directions for the research and development of Methyl 2-(sulfamoylamino)acetate. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Another area of research is the development of new materials for drug delivery and tissue engineering. Furthermore, there is a need for further research into the biochemical and physiological effects of Methyl 2-(sulfamoylamino)acetate, as well as its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of Methyl 2-(sulfamoylamino)acetate involves the reaction of methyl chloroacetate with sulfamide in the presence of a base. The reaction results in the formation of Methyl 2-(sulfamoylamino)acetate as a white crystalline solid. This synthesis method is a simple and efficient process that can be easily scaled up for industrial applications.
Propiedades
Número CAS |
154743-09-6 |
|---|---|
Nombre del producto |
Methyl 2-(sulfamoylamino)acetate |
Fórmula molecular |
C3H8N2O4S |
Peso molecular |
168.17 g/mol |
Nombre IUPAC |
methyl 2-(sulfamoylamino)acetate |
InChI |
InChI=1S/C3H8N2O4S/c1-9-3(6)2-5-10(4,7)8/h5H,2H2,1H3,(H2,4,7,8) |
Clave InChI |
KPUOPKBSCQDGRO-UHFFFAOYSA-N |
SMILES |
COC(=O)CNS(=O)(=O)N |
SMILES canónico |
COC(=O)CNS(=O)(=O)N |
Sinónimos |
Glycine, N-(aminosulfonyl)-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



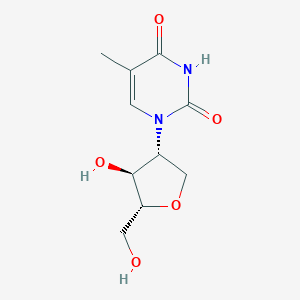
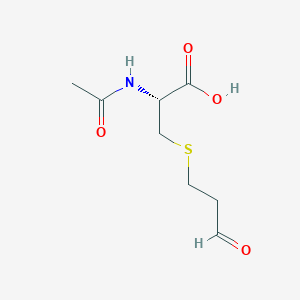
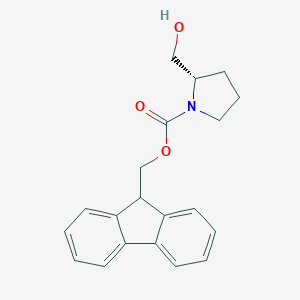

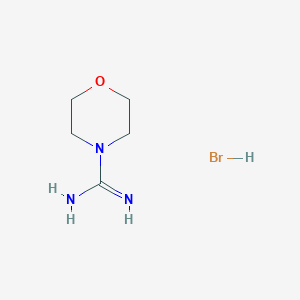
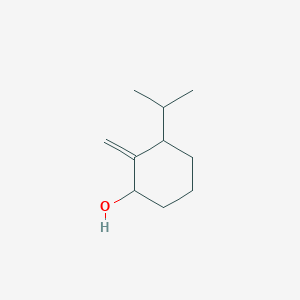
![(4R,8R,18R,23S,27R)-12,14,23,31,33-Pentahydroxy-4,8,18,27-tetramethyl-3,7,17,21,26-pentaoxatricyclo[27.4.0.010,15]tritriaconta-1(29),10(15),11,13,30,32-hexaene-2,6,16,20,25-pentone](/img/structure/B128921.png)
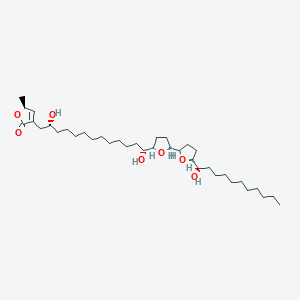
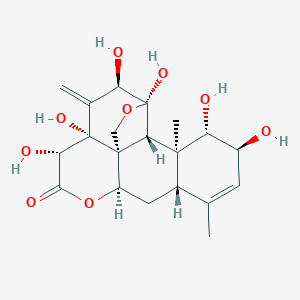
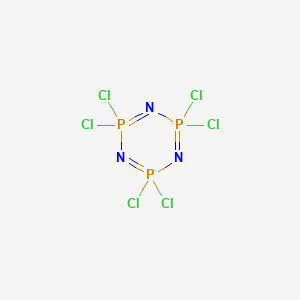
![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)
